3-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl phenylacetate
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Overview
Description
3-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5210(2),?]DECAN-4-YL}PHENYL 2-PHENYLACETATE is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups
Preparation Methods
The synthesis of 3-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}PHENYL 2-PHENYLACETATE involves multiple steps, typically starting with the formation of the tricyclic core. This can be achieved through a series of cyclization reactions, often involving bromination and oxidation steps. The phenyl 2-phenylacetate moiety is then introduced through esterification reactions under controlled conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols
Scientific Research Applications
3-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}PHENYL 2-PHENYLACETATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and unique electronic characteristics
Mechanism of Action
The mechanism of action of 3-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}PHENYL 2-PHENYLACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Compared to other similar compounds, 3-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}PHENYL 2-PHENYLACETATE stands out due to its unique tricyclic structure and the presence of multiple functional groups. Similar compounds include:
- 3-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0 2,6]dec-4-yl)phenyl 2-furoate
- 3-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-phenylpropanamide These compounds share structural similarities but differ in their functional groups and specific applications .
Properties
Molecular Formula |
C23H19Br2NO4 |
---|---|
Molecular Weight |
533.2 g/mol |
IUPAC Name |
[3-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl] 2-phenylacetate |
InChI |
InChI=1S/C23H19Br2NO4/c24-20-15-11-16(21(20)25)19-18(15)22(28)26(23(19)29)13-7-4-8-14(10-13)30-17(27)9-12-5-2-1-3-6-12/h1-8,10,15-16,18-21H,9,11H2 |
InChI Key |
XAGXBRKUABBQJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)C4=CC(=CC=C4)OC(=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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